3,3'-(Pyridine-2,6-diyl)dibenzoic acid
Overview
Description
3,3’-(Pyridine-2,6-diyl)dibenzoic acid is an organic compound that features a pyridine ring flanked by two benzoic acid groups. This compound is of interest due to its unique structural properties, which make it a valuable building block in the synthesis of various coordination polymers and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridine-2,6-diyl)dibenzoic acid typically involves the reaction of 2,6-dibromopyridine with 3-carboxyphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Pyridine-2,6-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
3,3’-(Pyridine-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,3’-(Pyridine-2,6-diyl)dibenzoic acid exerts its effects is largely dependent on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis, molecular recognition, and signal transduction .
Comparison with Similar Compounds
4,4’-(Pyridine-2,6-diyl)dibenzoic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and coordination behavior.
3,3’-(Pyridine-3,5-diyl)dibenzoic acid: Another isomer with distinct properties and applications.
Uniqueness: 3,3’-(Pyridine-2,6-diyl)dibenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for the formation of coordination polymers with unique structural and functional characteristics .
Properties
IUPAC Name |
3-[6-(3-carboxyphenyl)pyridin-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-6-1-4-12(10-14)16-8-3-9-17(20-16)13-5-2-7-15(11-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBZJSFGBPQQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)C3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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